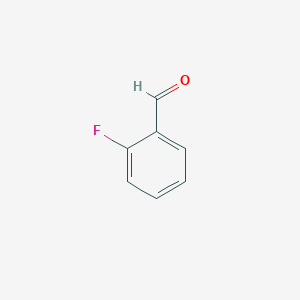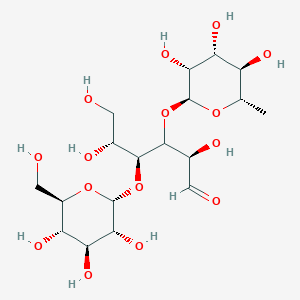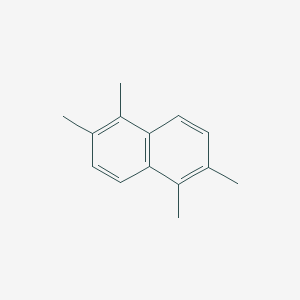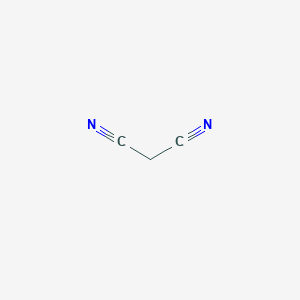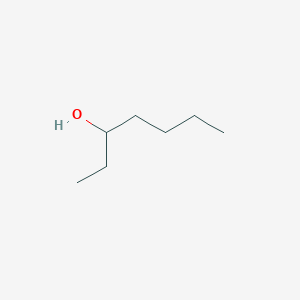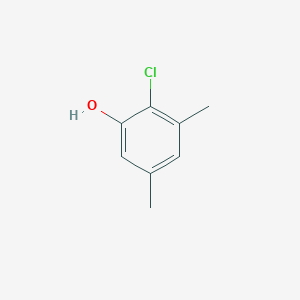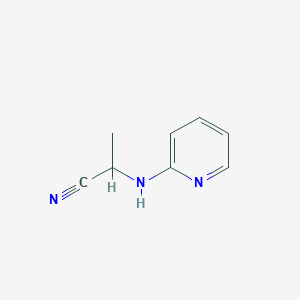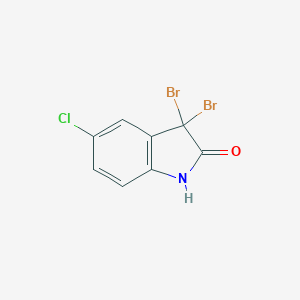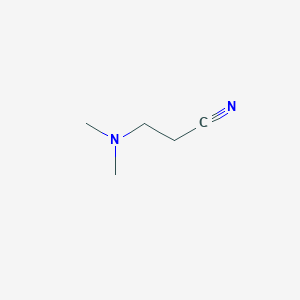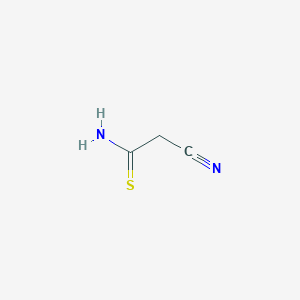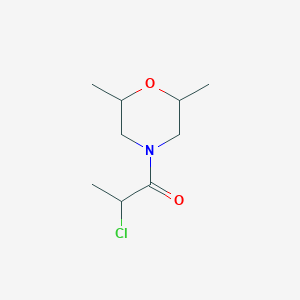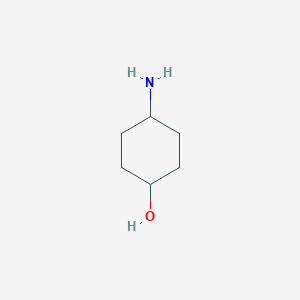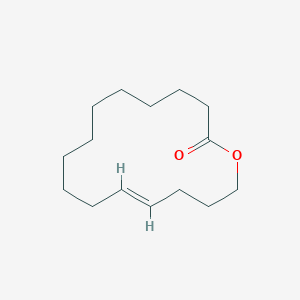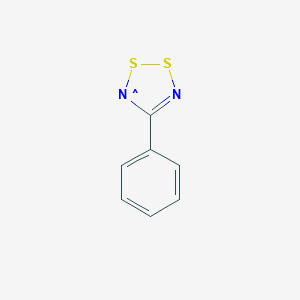
1,2,3,5-Dithiadiazolyl radical, 4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Dithiadiazolyl radical, 4-phenyl- (abbreviated as PDTD) is a stable organic free radical that has been extensively studied for its potential applications in various fields of science. PDTD is a heterocyclic compound that contains a five-membered ring consisting of two sulfur atoms, two nitrogen atoms, and a carbon atom. This radical is known for its unique properties, including its high stability, high reactivity, and strong electron accepting ability.
Mechanism Of Action
The mechanism of action of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is complex and not fully understood. However, it is known that 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- acts as a strong electron acceptor, which allows it to participate in several redox reactions. The radical can also form stable charge-transfer complexes with other molecules, which can further enhance its reactivity.
Biochemical And Physiological Effects
1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- may have antioxidant properties, which could make it useful for the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is its high stability, which allows it to be easily handled and stored. Additionally, 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is its strong electron accepting ability, which can make it difficult to study in some contexts.
Future Directions
There are several future directions for research on 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-. Some of the most promising areas of research include:
1. Development of new synthetic methods for 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-.
2. Investigation of the potential use of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- in energy storage devices.
3. Study of the potential antioxidant properties of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- and its potential use in the treatment of oxidative stress-related diseases.
4. Investigation of the use of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- as a catalyst for organic reactions.
5. Study of the potential use of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- in organic electronics.
Conclusion:
In conclusion, 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is a stable organic free radical that has been extensively studied for its potential applications in various fields of science. 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been found to exhibit a wide range of interesting properties, including its high stability, high reactivity, and strong electron accepting ability. Although much research has been conducted on 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-, there is still much to be learned about this fascinating compound, and it is likely that future research will uncover even more potential applications for 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-.
Synthesis Methods
The synthesis of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is a complex process that involves several steps. The most common method for synthesizing 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is by the oxidation of 4-phenyl-1,2,3,5-dithiadiazolyl (PDT) with iodine in the presence of a strong acid catalyst. The reaction produces 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- as a dark red solid, which is then purified by recrystallization.
Scientific Research Applications
1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been extensively studied for its potential applications in various fields of science. The radical has been found to exhibit a wide range of interesting properties that make it useful for several applications. Some of the most notable applications of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- include:
1. Catalysis: 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been found to be an effective catalyst for several organic reactions, including the oxidation of alcohols, the reduction of ketones, and the coupling of aryl halides.
2. Organic electronics: 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been found to be an effective organic semiconductor, making it useful for the development of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
3. Energy storage: 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been studied for its potential use in energy storage devices such as batteries and supercapacitors.
properties
CAS RN |
118436-77-4 |
|---|---|
Product Name |
1,2,3,5-Dithiadiazolyl radical, 4-phenyl- |
Molecular Formula |
C7H5N2S2 |
Molecular Weight |
181.3 g/mol |
InChI |
InChI=1S/C7H5N2S2/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5H |
InChI Key |
LJLOBYVCKXTPER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSS[N]2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSS[N]2 |
Other CAS RN |
118436-77-4 |
synonyms |
4-phenyl-1,2$l^{3}-dithia-3,5-diazacyclopenta-2,4-diene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



